molecular formula C20H26N2O3S B345817 1-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-4-phenylpiperazine CAS No. 853744-47-5

1-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-4-phenylpiperazine

Cat. No.: B345817
CAS No.: 853744-47-5
M. Wt: 374.5g/mol
InChI Key: ZIQNGJNSOTVUKP-UHFFFAOYSA-N
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Description

1-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-4-phenylpiperazine is an organic compound that features a piperazine ring substituted with a phenyl group and a sulfonyl group attached to an ethoxy-dimethylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-4-phenylpiperazine typically involves the reaction of 1-(5-ethoxy-2,4-dimethylphenyl)sulfonyl chloride with 4-phenylpiperazine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography would be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-4-phenylpiperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or piperazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could introduce various functional groups, such as halides or alkyl groups, onto the phenyl or piperazine rings.

Scientific Research Applications

1-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-4-phenylpiperazine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly for its effects on the central nervous system or as an anti-inflammatory agent.

    Industry: The compound could be used in the development of new materials or as a precursor for the synthesis of other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 1-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-4-phenylpiperazine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes, receptors, or ion channels. The sulfonyl group could play a role in binding to these targets, while the piperazine ring might influence the compound’s overall conformation and ability to cross biological membranes.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]pyrrolidine
  • 1-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine

Uniqueness

1-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-4-phenylpiperazine is unique due to the specific combination of functional groups and the overall structure, which may confer distinct chemical and biological properties. The presence of the ethoxy and dimethyl groups on the phenyl ring, along with the sulfonyl and piperazine moieties, can influence the compound’s reactivity and interactions with other molecules.

Biological Activity

1-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-4-phenylpiperazine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C23H32N6O4S
  • Molecular Weight : 488.60 g/mol
  • CAS Number : 1391053-95-4

The compound exhibits various biological activities primarily through interactions with specific receptors and enzymes:

  • Serotonin Receptor Modulation : Piperazine derivatives, including this compound, have shown to modulate serotonin receptors, which are crucial for mood regulation and anxiety management .
  • Acetylcholinesterase Inhibition : Similar compounds have been identified as inhibitors of acetylcholinesterase, which plays a significant role in neurotransmission and cognitive function. This inhibition can be beneficial in treating conditions like Alzheimer's disease .
  • Antihypertensive Effects : The sulfonamide group in the compound contributes to its antihypertensive properties by promoting vasodilation and reducing vascular resistance .

Biological Activity Overview

Activity TypeDescriptionReferences
Cytotoxicity Exhibits cytotoxic effects against various cancer cell lines, including glioblastoma and breast cancer cells.
Neuroprotective Potential neuroprotective effects through modulation of neurotransmitter systems.
Antimicrobial Displays antimicrobial activity against certain bacterial strains.
Antihypertensive Acts as an antihypertensive agent by relaxing blood vessels.

Case Studies

  • Cytotoxicity in Cancer Research : A study evaluated the cytotoxic effects of various piperazine derivatives, including those similar to this compound, against glioblastoma multiforme cells. Results indicated significant antiproliferative activity at low concentrations (nanomolar range), with morphological changes consistent with apoptosis observed .
  • Neuroprotective Studies : Research on piperazine derivatives has suggested their potential in neuroprotection by inhibiting acetylcholinesterase activity, thus enhancing cholinergic transmission in models of neurodegenerative diseases .
  • Antimicrobial Efficacy : In vitro studies have demonstrated that compounds structurally related to this compound possess antimicrobial properties against several pathogenic bacteria, indicating their potential application in treating infections .

Properties

IUPAC Name

1-(5-ethoxy-2,4-dimethylphenyl)sulfonyl-4-phenylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c1-4-25-19-15-20(17(3)14-16(19)2)26(23,24)22-12-10-21(11-13-22)18-8-6-5-7-9-18/h5-9,14-15H,4,10-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIQNGJNSOTVUKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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